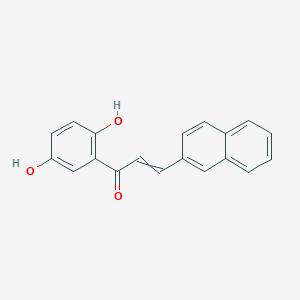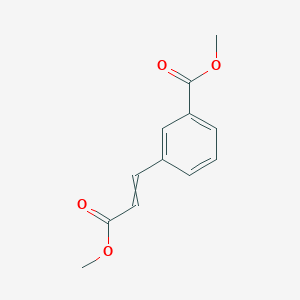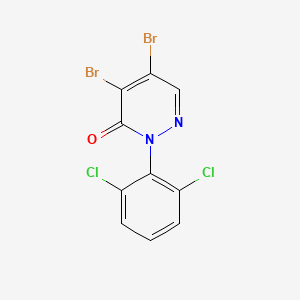
1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dihydroxyacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with similar antioxidant and anti-inflammatory properties.
Uniqueness
1-(2,5-Dihydroxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both hydroxyl groups and a naphthyl moiety, which may contribute to its distinct biological activities and chemical reactivity compared to other chalcones and related compounds.
Eigenschaften
CAS-Nummer |
204703-62-8 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1-(2,5-dihydroxyphenyl)-3-naphthalen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14O3/c20-16-8-10-19(22)17(12-16)18(21)9-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12,20,22H |
InChI-Schlüssel |
QGAMHCPUNBQQJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=C(C=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)

![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Carbonic acid, methyl 2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl ester](/img/structure/B12581945.png)
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)

![3-{[4,6-Bis(tribromomethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12581972.png)

![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![Cyclopropa[4,5]cyclopenta[1,2-B]pyridine](/img/structure/B12581993.png)
![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)
